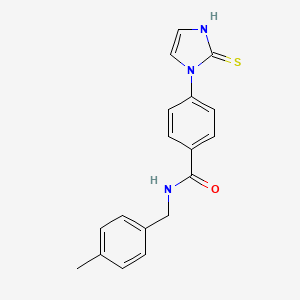
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as MTB, is a chemical compound with potential therapeutic applications. MTB is a small molecule that has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is not fully understood. However, it is believed that this compound modulates various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of macrophages and the production of reactive oxygen species. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide. One area of research is to further investigate the mechanism of action of this compound. This will help to better understand how this compound modulates various biological processes and may lead to the identification of new therapeutic targets. Another area of research is to study the effects of this compound in animal models of disease. This will help to determine the efficacy and safety of this compound as a potential therapeutic agent. Finally, there is a need to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-methylbenzylamine with 4-bromo-2-nitrobenzaldehyde to form an intermediate compound. The intermediate compound is then treated with thiosemicarbazide to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-2-4-14(5-3-13)12-20-17(22)15-6-8-16(9-7-15)21-11-10-19-18(21)23/h2-11H,12H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGODMKSZPLGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

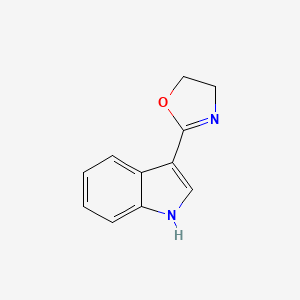
![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)
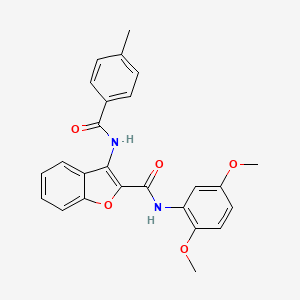
![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)


![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)
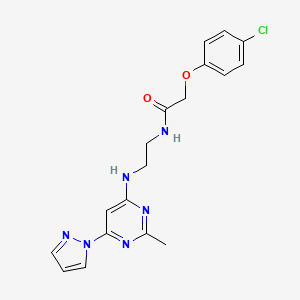
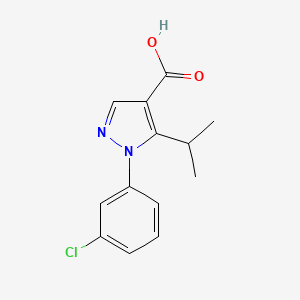
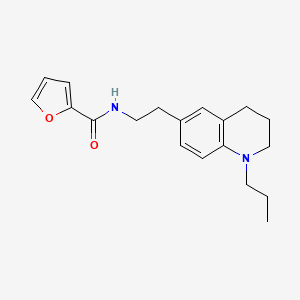
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)
